8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
描述
属性
IUPAC Name |
6-(4-acetylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12(21)18-6-8-19(9-7-18)25(23,24)15-10-13-2-3-16(22)20-5-4-14(11-15)17(13)20/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWUSSHNQGEBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multiple steps. One common synthetic route includes the reaction of quinoline-8-sulfenyl halides with cyclic alkenes . This reaction proceeds efficiently in dichloromethane at room temperature, leading to high yields of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s key structural differentiator is the 4-acetylpiperazine sulfonyl group , which distinguishes it from analogs with alternative sulfonamide or heterocyclic substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolo[3,2,1-ij]quinolinone Derivatives
常见问题
Q. What are the key synthetic routes for synthesizing 8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrroloquinoline core followed by sulfonylation with 4-acetylpiperazine. Key steps include:
- Cyclization of precursors under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) .
- Sulfonylation using a sulfonyl chloride derivative in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine as a base .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Optimization involves adjusting solvent polarity, temperature (e.g., lower temperatures to reduce side reactions), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete reaction). Monitor progress using TLC and HPLC .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 min) to assess purity (>95%) .
- NMR Spectroscopy : Confirm the presence of the acetylpiperazine sulfonyl group (δ 2.1 ppm for acetyl CH3, δ 3.4–3.6 ppm for piperazine protons) and pyrroloquinoline backbone (δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak (expected [M+H]⁺ ~435 m/z) .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .
- Anticancer Screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH-coupled detection .
Advanced Research Questions
Q. How do structural modifications in the piperazine or quinoline moieties affect biological activity and target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations (e.g., replacing acetylpiperazine with methylpiperidine or morpholine) and compare bioactivity. For example:
| Analog | Modification | IC50 (Cancer Cells) | MIC (S. aureus) |
|---|---|---|---|
| Parent | None | 2.1 µM | 8 µg/mL |
| Analog A | Methylpiperidine | 5.4 µM | 12 µg/mL |
| Analog B | Morpholine | 1.8 µM | 6 µg/mL |
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., topoisomerase II) .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Validate Compound Integrity : Re-analyze batches via HPLC and NMR to rule out degradation .
- Control for Solubility : Use DMSO stocks (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- Methodological Answer :
- In Silico ADMET Prediction : Tools like SwissADME or ADMETLab to estimate:
- Metabolic Sites : Cytochrome P450-mediated oxidation of the piperazine ring .
- Toxicity Alerts : Check for mutagenicity (Ames test predictors) and hERG inhibition .
- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable motifs .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Approaches :
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways .
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators) .
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
Data Contradiction Analysis
Q. How to address conflicting results in reaction yields during scale-up synthesis?
- Methodological Answer :
- Parameter Mapping : Compare small-scale vs. pilot-scale conditions (e.g., stirring efficiency, heat dissipation).
- Case Study :
| Scale | Yield | Issue | Solution |
|---|---|---|---|
| 10 g | 65% | None | Baseline |
| 500 g | 42% | Incomplete sulfonylation | Optimize mixing (use overhead stirring) . |
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